molecular formula C17H13FN4O2 B5969651 N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide

Cat. No. B5969651
M. Wt: 324.31 g/mol
InChI Key: FLGOOMQVGBPKHE-KEBDBYFISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide, also known as FPH1, is a chemical compound that has been extensively studied for its potential applications in scientific research. FPH1 is a small molecule inhibitor that has been found to selectively inhibit the activity of a protein called USP7, which is involved in regulating a variety of cellular processes.

Mechanism of Action

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide works by selectively inhibiting the activity of USP7, a deubiquitinase enzyme that plays a key role in regulating the activity of many proteins in the cell. USP7 has been found to regulate the activity of p53, a tumor suppressor protein that is mutated in many types of cancer. By inhibiting the activity of USP7, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide leads to an increase in the levels of p53 and apoptosis in cancer cells.
Biochemical and Physiological Effects:
N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has been found to have a number of biochemical and physiological effects. In addition to its effects on p53 and apoptosis, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has also been found to inhibit the replication of several viruses, including HIV and herpes simplex virus. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has also been found to have anti-inflammatory effects, making it a potential candidate for the development of new anti-inflammatory drugs.

Advantages and Limitations for Lab Experiments

One of the main advantages of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide is its selectivity for USP7. This makes it a valuable tool for studying the role of USP7 in various cellular processes. However, one limitation of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide is its relatively low potency, which can make it difficult to achieve complete inhibition of USP7 in some experiments. In addition, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide can be difficult to synthesize and purify, which can limit its availability for use in research.

Future Directions

There are several future directions for research involving N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide. One area of research involves the development of more potent and selective inhibitors of USP7. This could lead to the development of more effective cancer therapies and antiviral drugs. Another area of research involves the study of the role of USP7 in other cellular processes, such as DNA damage repair and protein quality control. Finally, the development of new synthetic methods for N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide could improve its availability for use in research.

Synthesis Methods

The synthesis of N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide involves a multi-step process that begins with the reaction of 4-fluorobenzaldehyde with 3-amino-1H-pyrazole in the presence of acetic acid to form 3-(4-fluorophenyl)-1H-pyrazol-5-amine. This intermediate is then reacted with 2-hydroxybenzohydrazide in the presence of acetic acid and ethanol to form N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide. The final product is purified using column chromatography and characterized using various spectroscopic techniques.

Scientific Research Applications

N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has been found to have a wide range of potential applications in scientific research. One of the most promising areas of research involves the role of USP7 in regulating the activity of p53, a tumor suppressor protein that is mutated in many types of cancer. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has been found to selectively inhibit the activity of USP7, leading to an increase in the levels of p53 and apoptosis in cancer cells. This makes N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide a potential candidate for the development of new cancer therapies.
In addition to its potential applications in cancer research, N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has also been found to have potential applications in the study of viral infections. USP7 has been found to play a role in regulating the replication of several viruses, including HIV and herpes simplex virus. N'-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methylene}-2-hydroxybenzohydrazide has been found to inhibit the replication of these viruses, making it a potential candidate for the development of new antiviral therapies.

properties

IUPAC Name

N-[(E)-[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylideneamino]-2-hydroxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13FN4O2/c18-13-7-5-11(6-8-13)16-12(9-19-21-16)10-20-22-17(24)14-3-1-2-4-15(14)23/h1-10,23H,(H,19,21)(H,22,24)/b20-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLGOOMQVGBPKHE-KEBDBYFISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NN=CC2=C(NN=C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)C(=O)N/N=C/C2=C(NN=C2)C3=CC=C(C=C3)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13FN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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